molecular formula C18H25N3O6 B13846487 butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate

butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate

Cat. No.: B13846487
M. Wt: 379.4 g/mol
InChI Key: CUETXFMONOSVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate, also known as frovatriptan succinate monohydrate, is a selective serotonin (5-HT1B/1D) receptor agonist used for the acute treatment of migraine. Its molecular formula is C18H25N3O6 (monohydrate), with a molecular weight of 379.41 g/mol . The compound exists as a crystalline powder with a solubility of 72 mg/mL in water and dimethyl sulfoxide (DMSO) but is insoluble in ethanol . Structurally, it features a carbazole core substituted with a methylamino group and a carboxamide moiety, complexed with succinic acid (butanedioic acid) in a 1:1 stoichiometric ratio and one water molecule .

Frovatriptan succinate exhibits high affinity for 5-HT1B (pKi = 8.6) and 5-HT1D (pKi = 8.4) receptors, with >10-fold selectivity over 5-HT1A, 5-HT1F, and 5-HT7 receptors . Its prolonged terminal half-life (~26 hours) and low protein binding (15%) distinguish it from other triptans, enabling sustained therapeutic effects and reduced dosing frequency .

Properties

IUPAC Name

butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.C4H6O4.H2O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8;/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUETXFMONOSVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Core Synthesis

  • The synthesis generally begins with 6,7,8,9-tetrahydro-5H-carbazole or a closely related carbazole derivative as the core scaffold. This compound provides the heterocyclic framework essential for subsequent functionalization.

Introduction of the Carboxamide Group at Position 3

  • The carbazole-3-carboxamide moiety is introduced via amide bond formation, often by reacting a 3-carboxylic acid or 3-carboxylic acid ester derivative of the carbazole with an appropriate amine under coupling conditions.
  • Typical coupling reagents include carbodiimides or activated esters to facilitate the formation of the amide bond without racemization or side reactions.

Methylamino Substitution at Position 6

  • The 6-(methylamino) group is introduced by nucleophilic substitution or reductive amination strategies on a 6-halogenated or 6-oxo intermediate of the carbazole ring.
  • For example, a 6-chloro or 6-oxo intermediate can be reacted with methylamine or a methylamine equivalent under controlled conditions to install the methylamino substituent.

Incorporation of Butanedioic Acid Moiety

  • The butanedioic acid (succinic acid) portion is typically introduced by coupling the carbazole derivative with butanedioic acid or its activated derivatives such as anhydrides or esters.
  • This step may involve formation of an amide or ester linkage depending on the target compound's design.
  • The hydrate form is usually obtained by crystallization from aqueous solvents or by controlled hydration during purification.

Hydrate Formation

  • The hydrate form of the compound is often achieved by crystallization from water or aqueous-organic solvent mixtures, allowing the incorporation of water molecules into the crystal lattice.
  • Hydrate formation can influence the compound’s stability, solubility, and bioavailability.

Representative Synthetic Route (Hypothetical Example)

Step Reaction Type Reagents/Conditions Product Intermediate
1 Starting material prep 6,7,8,9-tetrahydro-5H-carbazole synthesis Core carbazole scaffold
2 Carboxylation Introduction of carboxylic acid at C-3 via oxidation or substitution 3-Carboxy carbazole intermediate
3 Amide formation Coupling with amine (e.g., methylamine) using carbodiimide coupling 3-Carboxamide carbazole
4 Amination Nucleophilic substitution at C-6 with methylamine 6-(Methylamino)-3-carboxamide carbazole
5 Coupling with butanedioic acid Reaction with butanedioic acid or derivatives Final compound before hydration
6 Crystallization Purification and hydrate formation by aqueous crystallization Butanedioic acid; 6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide; hydrate

Research Discoveries and Optimization Notes

  • Pharmaceutical relevance: Compounds of this type have been patented and studied as kinase inhibitors, indicating the importance of precise substitution patterns for biological activity.
  • Synthetic challenges: The selective functionalization of the carbazole ring, particularly at the 6 and 3 positions, requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
  • Hydrate stability: The hydrate form tends to exhibit improved physicochemical properties, including enhanced stability and solubility, which are critical for pharmaceutical formulation.
  • Alternative routes: Some patents describe variations in the preparation, such as the use of different protecting groups or alternative coupling reagents to improve yields and purity.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Conditions Notes/Challenges
Core carbazole synthesis Cyclization, reduction Starting aromatic amines, reducing agents Provides tetrahydrocarbazole scaffold
Carboxylation at C-3 Oxidation or substitution Oxidizing agents, carboxylation reagents Regioselectivity critical
Amide bond formation Coupling reaction Carbodiimides, amines (methylamine) Avoid racemization, optimize coupling
Amination at C-6 Nucleophilic substitution Methylamine or equivalents Control over substitution site
Butanedioic acid coupling Esterification or amidation Succinic acid derivatives, coupling agents Efficient coupling essential
Hydrate formation Crystallization Aqueous solvents Enhances solubility and stability

Chemical Reactions Analysis

Types of Reactions

Frovatriptan Succinate monohydrate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving Frovatriptan Succinate monohydrate include sodium hydroxide, tosyl chloride, and methylamine. The conditions for these reactions often involve specific temperatures and solvents to ensure the desired product is obtained .

Major Products

The major products formed from these reactions include various intermediates such as 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole and 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole, which are crucial in the synthesis of Frovatriptan Succinate monohydrate .

Scientific Research Applications

Medicinal Chemistry

1. Migraine Treatment

One of the prominent applications of this compound is in the treatment of migraines. It functions as a ligand for serotonin receptors, specifically targeting the 5-HT_1 receptor subtype. Research indicates that derivatives of this compound can act as effective agonists for these receptors, thereby providing relief from migraine symptoms . For instance, the compound Frovatriptan Succinate, which is closely related to butanedioic acid derivatives, has been clinically validated for migraine treatment and showcases similar pharmacological properties .

2. Melatonin Analogues

The compound has also been investigated for its potential as a melatonin analogue. Melatonin plays a crucial role in regulating circadian rhythms and has therapeutic applications in treating sleep disorders and seasonal affective disorder (SAD). Studies have shown that structural modifications of tetrahydrocarbazole derivatives can enhance their affinity for melatonin receptors. For example, specific analogues demonstrated high binding affinities in radioligand binding assays, indicating their potential use in therapeutic applications related to sleep regulation .

Receptor Biology

3. G-Protein Coupled Receptors (GPCRs)

Butanedioic acid; 6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide; hydrate serves as a ligand for various G-protein coupled receptors (GPCRs). These receptors are pivotal in numerous physiological processes including metabolism and reproduction. The compound's derivatives have been identified as ligands for the luteinizing hormone-releasing hormone (LHRH) receptor, suggesting their utility in treating conditions related to hormonal imbalances . This application is particularly relevant in reproductive health and fertility treatments.

Agricultural Applications

4. Agricultural Use

Emerging research indicates that compounds similar to butanedioic acid derivatives may be utilized in agriculture to control reproductive cycles in livestock. By modulating hormonal pathways via GPCRs, these compounds could enhance breeding efficiency and reproductive health in farm animals such as sheep and horses . This application underscores the versatility of the compound beyond human health.

Summary of Applications

Application Area Details
Medicinal Chemistry Treatment of migraines through serotonin receptor agonism; potential melatonin analogues.
Receptor Biology Ligands for GPCRs involved in hormonal regulation and reproductive health.
Agricultural Use Modulation of reproductive cycles in livestock using GPCR-targeting compounds.

Case Studies

Case Study 1: Migraine Treatment Development

A study published on the efficacy of Frovatriptan Succinate highlighted its mechanism as a selective agonist at the 5-HT_1B/1D receptors, which are implicated in migraine pathophysiology. The structural similarities with butanedioic acid derivatives suggest potential for developing new migraine therapies with improved efficacy and safety profiles .

Case Study 2: Melatonin Receptor Binding

Research into melatonin analogues has demonstrated that modifications to the tetrahydrocarbazole structure can significantly enhance receptor binding affinity. For instance, a specific analogue showed a Ki value of 378 pM compared to melatonin's 580 pM, indicating its potential use as a more effective therapeutic agent for sleep disorders .

Mechanism of Action

Frovatriptan Succinate monohydrate acts as a selective agonist for serotonin (5-HT1B and 5-HT1D) receptors in cranial arteries. This action causes vasoconstriction and reduces sterile inflammation associated with antidromic neuronal transmission, which correlates with the relief of migraine symptoms. The compound is believed to act on extracerebral, intracranial arteries and inhibit excessive dilation of these vessels during a migraine attack .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Targets (pKi) Half-Life (h) Solubility (Water)
Frovatriptan succinate monohydrate C18H25N3O6 379.41 5-HT1B (8.6), 5-HT1D (8.4) 26 72 mg/mL
6-Amino-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide hydrochloride C13H16ClN3O 273.74 Not reported Not available Data unavailable
Cevipabulin succinate dihydrate C22H24ClF5N6O6 618.94 Tubulin polymerization inhibitor Not reported Insoluble in water
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile C22H17N3O3S 403.45 Antioxidant activity (DPPH assay) Not applicable Insoluble in ethanol

Selectivity and Efficacy

  • Frovatriptan vs. Other Triptans :
    Frovatriptan’s selectivity for 5-HT1B/1D receptors exceeds that of sumatriptan and zolmitriptan, minimizing off-target effects (e.g., coronary vasoconstriction linked to 5-HT1F activation) . Its extended half-life allows sustained migraine prophylaxis, unlike shorter-acting triptans like rizatriptan (t½ = 2–3 h) .

  • 6-Amino-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide hydrochloride: This structural analogue lacks the methylamino substitution and succinate counterion, resulting in undefined pharmacological activity. Its hydrochloride salt form suggests improved stability but reduced receptor specificity compared to frovatriptan .
  • Cevipabulin Succinate :
    Though structurally unrelated (triazolopyrimidine core), this tubulin inhibitor shares the succinate formulation. Unlike frovatriptan, it targets microtubule dynamics for anticancer applications .

Research Findings and Clinical Relevance

  • Frovatriptan: Clinical trials demonstrate 2-hour pain relief in 35–45% of migraineurs, with recurrence rates <10% due to sustained receptor occupancy .
  • Cevipabulin : Phase I trials highlight dose-limiting neurotoxicity, contrasting frovatriptan’s favorable tolerability .

Biological Activity

The compound butanedioic acid; 6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide; hydrate is a novel derivative belonging to the carbazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and neuroprotective properties based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a butanedioic acid moiety and a tetrahydrocarbazole framework. This unique arrangement contributes to its potential biological activities.

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of carbazole derivatives, including the compound . Research indicates that derivatives exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria.

  • Study Findings :
    • A study reported that certain carbazole derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
    • The minimum inhibitory concentration (MIC) values for effective compounds were noted to be lower than those of standard antibiotics.
CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus16
Compound BEscherichia coli30

2. Antitumor Activity

The antitumor properties of carbazole derivatives have garnered attention due to their ability to inhibit cancer cell proliferation.

  • Case Studies :
    • In vitro studies on lung carcinoma (A549) and glioma (C6) cell lines revealed that specific N-substituted carbazole derivatives exhibited cytotoxic effects with IC50 values as low as 5.9 µg/mL .
    • Another derivative was shown to inhibit topoisomerase II activity at concentrations significantly lower than traditional chemotherapeutics like etoposide .
CompoundCell LineIC50 (µg/mL)
Compound CA5495.9
Compound DC625.7

3. Neuroprotective Effects

Research has indicated that carbazole derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

  • Mechanism of Action :
    • Compounds have been shown to modulate signaling pathways associated with neuronal survival and apoptosis, particularly through inhibition of STAT3 activation .

Q & A

How can researchers optimize the synthetic yield of butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate while minimizing by-product formation?

Methodological Answer:
To enhance synthetic efficiency, employ a hybrid computational-experimental framework. Utilize quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, as demonstrated by ICReDD’s reaction path search methods . For example, adjust solvent polarity (e.g., acetic anhydride/acetic acid mixtures) and catalysts (e.g., sodium acetate) to stabilize intermediates, as seen in analogous carbazole-carboxamide syntheses . Factorial design (e.g., varying temperature, molar ratios) can systematically identify optimal conditions, reducing trial-and-error approaches . Monitor by-products via HPLC-MS and iteratively refine reaction parameters using feedback loops between computational predictions and experimental validation .

What advanced spectroscopic techniques are critical for characterizing the hydrate form of this compound, and how can crystallographic data resolve structural ambiguities?

Methodological Answer:
Combine solid-state NMR (<sup>13</sup>C CP/MAS) to probe hydrogen-bonding networks in the hydrate with single-crystal X-ray diffraction to resolve water molecule positioning. For example, IR spectroscopy (3200–3500 cm⁻¹) can distinguish free vs. bound water . Pair this with thermogravimetric analysis (TGA) to quantify hydrate stability under controlled humidity. Computational tools like Mercury CSD can model packing diagrams and validate crystallographic data against analogous hydrates (e.g., 1H-benzimidazole-2-carboxylic acid hydrate ).

How should researchers design in vitro assays to evaluate the biological activity of this compound, considering potential interference from its hydrate form?

Methodological Answer:
Pre-equilibrate the compound in assay buffers to ensure consistent hydration states. Use differential scanning calorimetry (DSC) to confirm phase purity before testing . For cell-based assays, include controls with equimolar free water to isolate hydrate-specific effects. In silico docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or GPCRs, as shown in triazolothiadiazine-carboxylic acid studies . Validate results with isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters, minimizing false positives from hydrate decomposition .

What strategies are recommended for resolving contradictions in reported biological activity data across different studies?

Methodological Answer:
Conduct a meta-analysis of published datasets, stratifying by experimental variables (e.g., cell lines, hydrate stability ). Use cheminformatics tools (e.g., KNIME) to normalize bioactivity data and identify outliers . For in vivo discrepancies, apply physiologically based pharmacokinetic (PBPK) modeling to account for hydrate solubility differences in biological matrices . Cross-validate conflicting results using orthogonal assays (e.g., SPR vs. fluorescence polarization) and publish raw datasets with metadata to enable reproducibility checks .

How can computational chemistry be integrated into SAR studies to prioritize derivatives for synthesis?

Methodological Answer:
Leverage QSAR models trained on carbazole-carboxamide analogs to predict bioactivity and ADMET properties . For example, molecular dynamics simulations can assess hydrate stability under physiological conditions . Virtual screening of substituents (e.g., methylamino groups) using Schrödinger’s Glide can rank derivatives by binding energy . Prioritize candidates with synthetic feasibility scores generated via retrosynthesis software (e.g., Synthia), incorporating green chemistry metrics (e.g., E-factor) .

What methodological safeguards are essential when handling this compound in air-/moisture-sensitive reactions?

Methodological Answer:
Use gloveboxes (<1 ppm O2/H2O) for synthesis and storage, as recommended for hygroscopic carbazole derivatives . Characterize moisture sensitivity via dynamic vapor sorption (DVS) to determine critical humidity thresholds . For reactions requiring anhydrous conditions, employ molecular sieves (3Å) activated at 300°C and monitor water content via Karl Fischer titration . Document safety protocols for hydrochloride by-products, referencing GHS hazard classifications .

How can researchers leverage high-throughput screening (HTS) to explore this compound’s polypharmacology while mitigating hydrate-related artifacts?

Methodological Answer:
Pre-screen compound libraries for hydrate stability using accelerated stability testing (40°C/75% RH for 48h) . In HTS, include Z’-factor controls to detect hydrate-induced assay interference . Use label-free techniques like cellular thermal shift assay (CETSA) to confirm target engagement without fluorescence/radioisotope biases . Data analysis pipelines (e.g., Pipeline Pilot) can flag off-target effects linked to hydrate decomposition .

What advanced statistical methods are suitable for analyzing dose-response data with non-linear hydrate dissolution kinetics?

Methodological Answer:
Apply mixed-effects modeling (e.g., NLME in R) to account for time-dependent solubility changes . Use Bayesian hierarchical models to estimate EC50 uncertainties arising from hydrate equilibria. For in vivo data, incorporate PK/PD modeling with compartments for hydrate ↔ anhydrate interconversion . Validate models with AIC/BIC criteria and publish code repositories (e.g., GitHub) for transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.